2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-[[2-(methylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-8-7-10-3-2-6(11-7)9-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11) |
InChI Key |
RIPLXUXGZQRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)NCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol involves several steps. One common method includes the reaction of 2-chloropyrimidine with methylamine to form 2-(methylamino)pyrimidine. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibitors of Enzymatic Activity
Research indicates that compounds related to 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol can serve as inhibitors for specific enzymes. For instance, studies have explored the structure-activity relationship (SAR) of pyrimidine derivatives as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The optimization of these compounds has led to enhanced potency and selectivity, making them promising candidates for therapeutic development .
Case Study: NAPE-PLD Inhibition
In a study published in Nature Communications, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit NAPE-PLD. The most potent inhibitors demonstrated significant biological activity, paving the way for potential drug development targeting metabolic disorders .
2. Anticancer Research
The compound has also been investigated for its potential anticancer properties. Pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival.
Case Study: Cytotoxicity Assays
In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes. These findings were detailed in research focusing on the synthesis and evaluation of new anticancer agents derived from pyrimidine scaffolds .
Pharmaceutical Applications
1. Drug Formulation Development
The compound's unique chemical structure makes it suitable for incorporation into various pharmaceutical formulations. Its solubility and stability can be optimized through formulation techniques, enhancing bioavailability.
Case Study: Formulation Techniques
Research has demonstrated the successful incorporation of pyrimidine-based compounds into topical formulations, where they exhibited improved skin penetration and sustained release profiles. Such formulations are particularly relevant in dermatological applications .
2. Cosmetic Applications
Beyond medicinal uses, this compound has potential applications in cosmetic formulations due to its skin-beneficial properties. Its incorporation into creams and lotions can enhance moisturizing effects and improve skin texture.
Case Study: Cosmetic Formulations
A study highlighted the formulation of creams using pyrimidine derivatives, which showed significant improvements in skin hydration and texture when applied topically. The experimental design used allowed for the optimization of ingredient interactions, demonstrating the compound's versatility in cosmetic science .
Mechanism of Action
The mechanism of action of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations
The table below compares key structural features and molecular properties of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol with its analogs:
Key Observations :
- Substituent Effects: The methylamino group at position 2 enhances nucleophilicity compared to methylthio () or methoxy () groups, influencing reactivity in coupling reactions .
Physical and Chemical Properties
- Stability: Compounds like 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol require storage at 2–8°C under inert atmospheres, indicating sensitivity to oxidation and light .
- Melting Points: Pyrimidine derivatives with ethanolamine groups (e.g., 24d) exhibit higher melting points (~181–183°C), likely due to hydrogen bonding . In contrast, methoxy-substituted analogs () may have lower melting points.
Biological Activity
The compound 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol , also referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of key enzymes that are critical for cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is vital for the synthesis of tetrahydrofolate, which is necessary for the production of nucleic acids and amino acids. Inhibition of DHFR can lead to reduced DNA and RNA synthesis, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.
- Tyrosine-protein Kinase Abl (Abl) : This protein kinase is involved in various signaling pathways that regulate cell growth and differentiation. Inhibition can disrupt these pathways, leading to anti-proliferative effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties through its action on DHFR. The compound has been shown to reduce cell viability in various cancer cell lines by inducing apoptosis via the inhibition of nucleic acid synthesis .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it demonstrates varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Methylation of amide group | Complete loss of potency |
| Introduction of hydrophobic groups | Increased potency against bacterial strains |
| Alteration at R2 position | Enhanced inhibitory activity against DHFR |
Notably, the presence of hydrophobic substituents on the pyrimidine ring appears to correlate positively with increased biological activity, suggesting that lipophilicity plays a crucial role in the compound's interaction with biological targets .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7). The compound induced apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy : In a series of tests against various bacterial strains, including E. coli and S. aureus, the compound showed significant antimicrobial activity. The introduction of specific substituents on the pyrimidine ring led to enhanced activity, particularly in derivatives with increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
